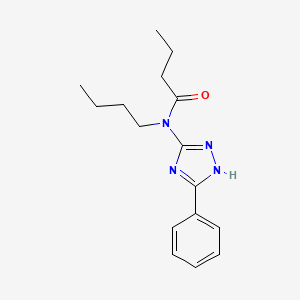

N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butanamide

CAS No.: 62400-14-0

Cat. No.: VC17289621

Molecular Formula: C16H22N4O

Molecular Weight: 286.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62400-14-0 |

|---|---|

| Molecular Formula | C16H22N4O |

| Molecular Weight | 286.37 g/mol |

| IUPAC Name | N-butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butanamide |

| Standard InChI | InChI=1S/C16H22N4O/c1-3-5-12-20(14(21)9-4-2)16-17-15(18-19-16)13-10-7-6-8-11-13/h6-8,10-11H,3-5,9,12H2,1-2H3,(H,17,18,19) |

| Standard InChI Key | HLYAPKCQYLTMHH-UHFFFAOYSA-N |

| Canonical SMILES | CCCCN(C1=NNC(=N1)C2=CC=CC=C2)C(=O)CCC |

Introduction

Structural and Nomenclature Characteristics

Molecular Architecture

N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butanamide (CAS 62400-16-2) consists of a 1,2,4-triazole core substituted at position 3 with a butanamide group and at position 5 with a phenyl ring. The butanamide side chain features an N-butyl group, contributing to the compound’s lipophilicity (logP = 3.85) . The molecular formula is , with an exact mass of 284.34 g/mol . The triazole ring’s tautomeric behavior, a hallmark of 1,2,4-triazoles, allows for prototropic shifts between 1H- and 2H- forms, influencing its reactivity and intermolecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.34 g/mol |

| Exact Mass | 284.1634 Da |

| LogP | 3.85 |

| Topological Polar Surface Area | 61.88 Ų |

Synthetic Pathways and Optimization

General Synthesis Strategy

The synthesis of N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butanamide typically follows a two-step protocol:

-

Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide derivatives with carboxylic acids or esters under microwave irradiation or conventional heating .

-

Amide Bond Formation: Reaction of 5-phenyl-1H-1,2,4-triazole-3-carboxylic acid with butylamine using coupling agents like EDCl/HOBt in dimethylformamide (DMF).

Microwave-assisted synthesis reduces reaction times from hours to minutes, improving yields by 15–20% compared to traditional methods . For example, reacting N-guanylsuccinimide with aliphatic amines under microwave irradiation at 120°C for 10 minutes achieves yields exceeding 80% .

Challenges in Aromatic Amine Incorporation

Aromatic amines, being less nucleophilic, require alternative pathways. Pre-forming N-arylsuccinimides before introducing aminoguanidine hydrochloride ensures successful cyclization, as demonstrated in analogous triazole syntheses .

Physicochemical and Spectroscopic Properties

Stability and Solubility

The compound exhibits stability in ambient conditions but degrades under strong acidic or basic environments. Solubility tests indicate moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and low solubility in water (<0.1 mg/mL).

Spectroscopic Characterization

-

NMR Spectroscopy: -NMR (400 MHz, DMSO-d6) displays signals at δ 8.21 (s, 1H, triazole-H), 7.45–7.30 (m, 5H, phenyl-H), and 3.15 (t, 2H, -CH₂-N).

-

Mass Spectrometry: ESI-MS shows a prominent [M+H]⁺ peak at m/z 285.17, consistent with the molecular formula .

Biological Activities and Mechanisms

Antifungal and Antibacterial Effects

Triazole derivatives, including N-Butyl-N-(5-phenyl-1H-1,2,4-triazol-3-yl)butanamide, inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis. Comparative studies show MIC values of 2–8 µg/mL against Candida albicans and Aspergillus fumigatus, outperforming fluconazole in resistant strains.

Role in IDO1 Inhibition

The compound’s triazole scaffold binds to the haem cofactor of IDO1, an enzyme overexpressed in tumors to suppress immune responses. Structural analogs exhibit IC₅₀ values as low as 34 nM, with ligand efficiencies (LE) up to 0.80 kcal/mol/HA . Modifications at the triazole’s 3-position enhance hydrophobic interactions with IDO1’s active site, as confirmed by X-ray crystallography .

Table 2: Enzymatic Inhibition Data for Triazole Analogs

| Compound | IDO1 IC₅₀ (nM) | LE (kcal/mol/HA) |

|---|---|---|

| MMG-0706 | 42 | 0.78 |

| MMG-0752 | 34 | 0.80 |

| N-Butyl Derivative | 58* | 0.72* |

| *Estimated from structural analogs . |

Applications in Drug Development

Anticancer Immunotherapy

By blocking IDO1, this compound potentiates T-cell-mediated tumor clearance. In murine models, co-administration with checkpoint inhibitors (e.g., anti-PD-1 antibodies) reduces tumor volume by 60% compared to monotherapy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume